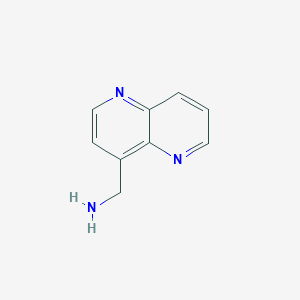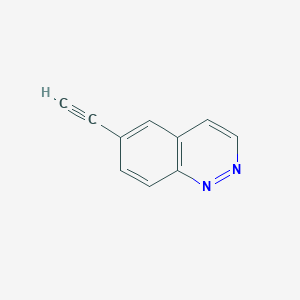![molecular formula C6H6N4O B15072277 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 93587-28-1](/img/structure/B15072277.png)
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural similarity to purines, which are essential components of nucleic acids. The presence of both pyrrole and pyrimidine rings in its structure makes it a versatile scaffold for various biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to purines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active sites of these targets, thereby blocking their activity. The specific pathways involved depend on the particular application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Deazaadenine: This compound is structurally similar to 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and shares many of its biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit similar chemical and biological properties due to their analogous structures.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93587-28-1 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
7-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,7H2,(H,9,10,11) |
InChI-Schlüssel |
CNNYNTMWXPXZEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


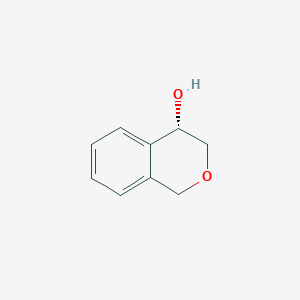
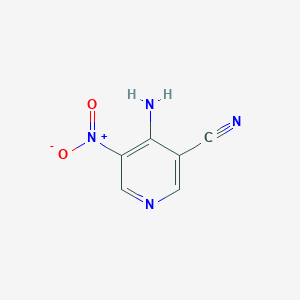
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
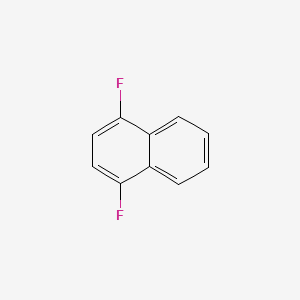
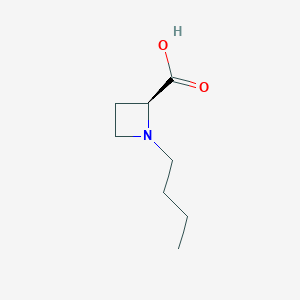
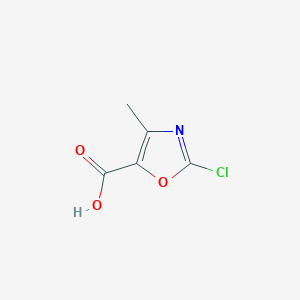

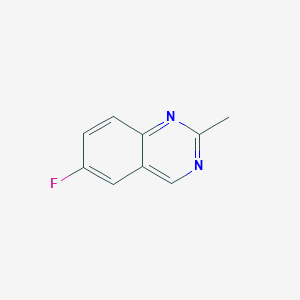
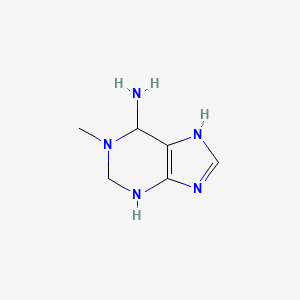

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
